

Bemesetron: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

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Compound of Interest

Compound Name: **MDL 72222**

Cat. No.: **B1232626**

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Introduction

Bemesetron (also known as **MDL 72222**) is a potent and selective antagonist of the serotonin 5-HT3 receptor.^{[1][2]} While it has demonstrated antiemetic effects comparable to clinically used drugs like metoclopramide, its primary application has been in scientific research to investigate the role of the 5-HT3 receptor in various physiological and pathological processes, including the actions of drugs of abuse.^[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of bemesetron.

Chemical Structure and Properties

Bemesetron is a tropane derivative, specifically an ester of tropine and 3,5-dichlorobenzoic acid. Its chemical structure confers high affinity and selectivity for the 5-HT3 receptor.

Table 1: Chemical Identification of Bemesetron

Identifier	Value	Reference
IUPAC Name	[(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate	[3]
CAS Number	40796-97-2	[2]
Molecular Formula	C15H17Cl2NO2	[4]
SMILES	CN1[C@H]2CC[C@H]1C-- INVALID-LINK-- OC(=O)c3cc(Cl)cc(c3)Cl	[4]

Table 2: Physicochemical Properties of Bemesetron

Property	Value	Reference
Molecular Weight	314.21 g/mol	[4]
Melting Point	165 °C	
Solubility	Soluble in DMSO, insoluble in water.	
pKa	Not explicitly found in search results.	
logP	Not explicitly found in search results.	

Pharmacological Properties

Bemesetron's primary pharmacological action is the selective blockade of the 5-HT3 receptor, a ligand-gated ion channel. This antagonism underlies its antiemetic properties.

Table 3: Pharmacological Data for Bemesetron

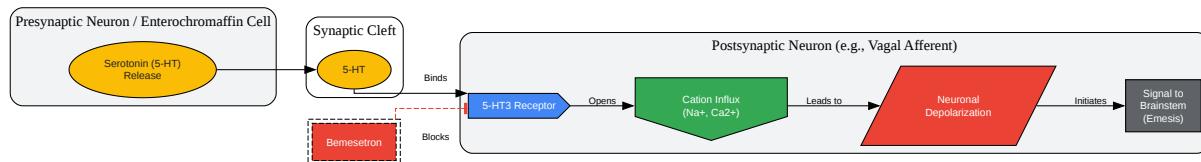
Parameter	Value	Description	Reference
IC ₅₀	0.33 nM	Concentration causing 50% inhibition of 5-HT ₃ receptor function.	[5]
IC ₅₀	6.9×10^{-9} M	Concentration causing 50% inhibition of [³ H]BRL 43694 binding to human recombinant 5-HT ₃ receptors in CHO cells.	[5]
pA ₂	9.27	Negative logarithm of the molar concentration of antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.	
K _i	3.9 nM	Inhibitory constant for the 5-HT _{3A} receptor.	

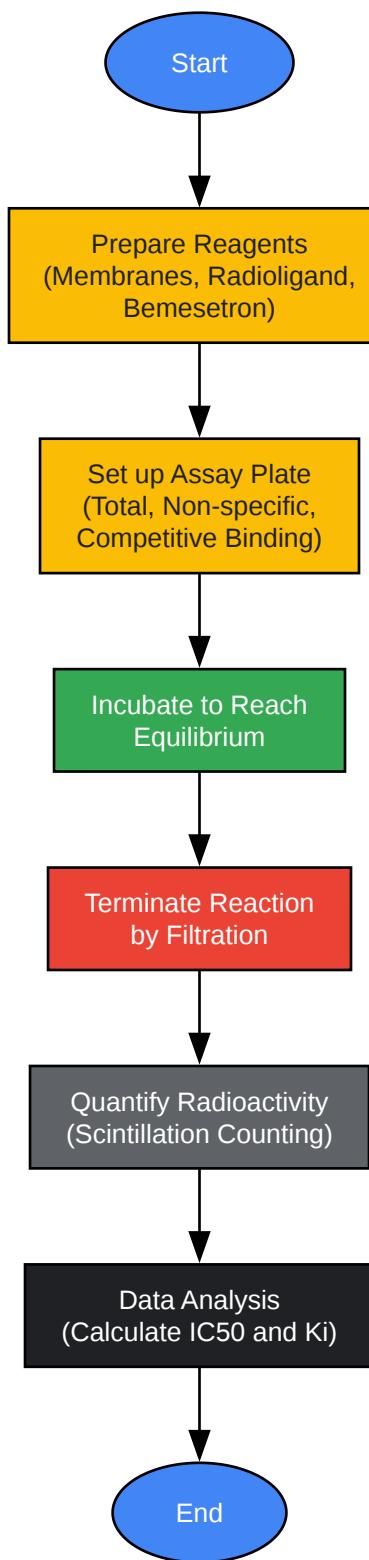
Mechanism of Action and Signaling Pathway

The 5-HT₃ receptor is a pentameric ligand-gated ion channel predominantly expressed in the central and peripheral nervous systems. In the context of emesis, particularly chemotherapy-induced nausea and vomiting (CINV), the release of serotonin from enterochromaffin cells in the gastrointestinal tract activates 5-HT₃ receptors on vagal afferent nerves. This activation transmits signals to the nucleus tractus solitarius and the chemoreceptor trigger zone in the brainstem, initiating the vomiting reflex.

Bemesetron, as a competitive antagonist, binds to the 5-HT₃ receptor, preventing the binding of serotonin and thereby blocking the initiation of this signaling cascade. The receptor itself is a

non-selective cation channel; upon agonist binding, it allows the influx of sodium and calcium ions, leading to neuronal depolarization. Bemesetron's blockade prevents this ion influx and subsequent downstream signaling events.



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